molecular formula C19H14F3N3S B15024049 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

カタログ番号: B15024049
分子量: 373.4 g/mol
InChIキー: ZWBIZQJIFQCHRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a sophisticated chemical scaffold based on the 1H-pyrazolo[3,4-b]pyridine core, a privileged structure in medicinal chemistry known for its close similitude to purine bases adenine and guanine . This specific compound features a 1-(4-methylphenyl) group at the N1 position, a methyl group at C3, a thiophen-2-yl ring at C6, and a trifluoromethyl group at C4, a substitution pattern designed to modulate electronic properties, lipophilicity, and bioactivity . The 1H-pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery, with over 300,000 described derivatives and numerous compounds in investigational and approved stages . Derivatives of this heterocyclic system are frequently investigated as tyrosine kinase inhibitors (TKI) and RAF inhibitors for anticancer research . The incorporation of the thiophene moiety, as seen in this compound, is a common strategy in drug design; thiophene-containing analogs have been evaluated for their cytotoxic activities and are considered promising for the discovery of new antitumor agents . Furthermore, the presence of the trifluoromethyl group is a classic bioisostere that often enhances metabolic stability and membrane permeability . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in various therapeutic areas, including oncology. It is not for diagnostic, therapeutic, or veterinary use.

特性

分子式

C19H14F3N3S

分子量

373.4 g/mol

IUPAC名

3-methyl-1-(4-methylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H14F3N3S/c1-11-5-7-13(8-6-11)25-18-17(12(2)24-25)14(19(20,21)22)10-15(23-18)16-4-3-9-26-16/h3-10H,1-2H3

InChIキー

ZWBIZQJIFQCHRW-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=CS4)C(F)(F)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of Substituents: The methyl, methylphenyl, thiophenyl, and trifluoromethyl groups are introduced through various substitution reactions. These reactions may involve reagents such as methyl iodide, 4-methylbenzyl chloride, thiophene-2-carboxylic acid, and trifluoromethyl iodide.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

化学反応の分析

Types of Reactions

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as methyl iodide or benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

作用機序

The mechanism of action of 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pyrazolo[3,4-b]pyridine core allows for extensive substitution, enabling tailored physicochemical and biological properties. Key analogs are compared below:

Table 1: Structural Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name 1-Substituent 3-Substituent 4-Substituent 6-Substituent Key Features Reference
Target Compound 4-Methylphenyl Methyl Trifluoromethyl Thiophen-2-yl High lipophilicity; potential kinase inhibition -
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Phenyl Methyl Trifluoromethyl 2-Naphthyl Enhanced aromatic interactions; bulkier 6-substituent
Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-Fluorophenyl Cyclopropyl Methyl carboxylate Thiophen-2-yl Increased polarity; cyclopropyl adds steric bulk
6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine Not specified - Thiophen-2-yl Naphthalen-2-yl Amino group at position 3; dual heterocyclic motifs
Key Observations:
  • Position 1: The 4-methylphenyl group in the target compound balances lipophilicity and steric effects compared to phenyl () or 4-fluorophenyl ().
  • Position 3 : Methyl (target) vs. cyclopropyl () influences conformational flexibility. Cyclopropyl’s bulk may hinder binding in sterically sensitive targets .
  • Position 4 : The trifluoromethyl group (target) enhances metabolic stability compared to carboxylate esters () or thiophene (). Trifluoromethyl’s electron-withdrawing nature may improve binding to hydrophobic pockets .

Physicochemical Properties

  • Lipophilicity (logP) : The trifluoromethyl group in the target compound likely increases logP compared to carboxylate-containing analogs ().
  • Solubility : Thiophene and 4-methylphenyl substituents may reduce aqueous solubility relative to glucosylated derivatives (e.g., ’s compound 9) .
  • Melting Points: Analogs with polar groups (e.g., amino in ’s compound 8: 175–176°C) exhibit higher melting points than nonpolar derivatives .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-methyl-1-(4-methylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclocondensation and cross-coupling. A typical approach includes:

Cyclocondensation: Reacting substituted pyrazole amines with trifluoromethyl ketones under acidic conditions (e.g., TFA in toluene) to form the pyrazolo[3,4-b]pyridine core .

Suzuki-Miyaura Coupling: Introducing the thiophene moiety using Pd(dppf)Cl₂ as a catalyst with arylboronic acids (e.g., thiophen-2-ylboronic acid) in the presence of K₂CO₃. Yields (~49%) can be optimized by varying solvents (e.g., DMF/toluene) and reaction times .

Purification: Flash chromatography (e.g., silica gel, 0–30% i-Hex/EtOAc gradient) followed by recrystallization (e.g., ethanol/ethyl acetate) .

Characterization:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and chemical environment (e.g., thiophene protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry: HPLC-MS (e.g., m/z 468 [M−H]⁺) for molecular weight validation .
  • Elemental Analysis: C/H/N content to verify purity (>95%) .

Advanced Synthesis Optimization

Q. Q2. How can cross-coupling reactions be optimized to improve the yield of the thiophene-substituted pyrazolo[3,4-b]pyridine derivative?

Methodological Answer: Key parameters for Suzuki-Miyaura coupling optimization:

  • Catalyst Selection: Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%) shows higher efficiency than Pd(PPh₃)₄ in polar aprotic solvents .
  • Base Screening: K₂CO₃ outperforms Na₂CO₃ in DMF due to better solubility and milder conditions .
  • Temperature Control: Reactions at 80–90°C for 12–24 hours prevent side-product formation (e.g., dehalogenation) .
  • Boronic Acid Stoichiometry: Use 1.2 equivalents of thiophen-2-ylboronic acid to drive the reaction to completion .

Data Contradiction Note:
Some studies report lower yields (~30%) with Pd(OAc)₂ in THF; this discrepancy highlights the need for solvent-catalyst compatibility testing .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound, and how should conflicting data be resolved?

Methodological Answer:

  • Cell Viability Assays:
    • MTT Assay: Use cancer cell lines (e.g., MCF-7, HepG2) with 48–72-hour exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
    • IC₅₀ Calculation: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

Addressing Data Contradictions:

  • Variability Sources: Cell line heterogeneity (e.g., p53 status) or assay protocols (e.g., serum concentration). Validate results across ≥3 independent experiments .
  • Mechanistic Follow-Up: Combine with kinase inhibition profiling (e.g., CDK2, ALK-L1196M) to link activity to specific targets .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How does the trifluoromethyl group at position 4 influence the compound’s bioactivity compared to other substituents?

Methodological Answer:

  • Electron-Withdrawing Effects: The CF₃ group enhances metabolic stability and membrane permeability via reduced electron density .
  • SAR Comparisons:
    • Methyl vs. CF₃: CF₃ derivatives show 2–3× higher CDK2 inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for methyl) due to stronger hydrophobic interactions .
    • Thiophene vs. Phenyl: Thiophene improves solubility (logP reduction by ~0.5) while maintaining π-π stacking in kinase binding pockets .

Experimental Design:
Synthesize analogs with Cl, Br, or OCF₃ at position 4 and compare IC₅₀ values in kinase assays .

Computational and Docking Studies

Q. Q5. What computational strategies can predict binding modes of this compound with CDK2?

Methodological Answer:

  • Molecular Docking:
    • Protein Preparation: Retrieve CDK2 structure (PDB: 1HCL), remove water, add polar hydrogens.
    • Ligand Preparation: Generate 3D conformers of the compound (e.g., using OpenBabel) and optimize with DFT (B3LYP/6-31G*) .
    • Docking Software: Use AutoDock Vina with a grid box centered on the ATP-binding site (20×20×20 Å). Validate with co-crystallized inhibitors (e.g., staurosporine) .

Key Interactions Predicted:

  • Thiophene π-stacking with Phe82.
  • CF₃ group in a hydrophobic pocket near Leu134 .

Data Reproducibility and Crystallography

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s regiochemistry?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for refinement .
  • Key Metrics:
    • R-Factor: Aim for <0.05.
    • Torsion Angles: Confirm thiophene orientation (e.g., C6-thiophene dihedral angle ~15°) .

Contradiction Management:
If NMR suggests multiple conformers, cross-validate with crystallography to assign the dominant structure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。